3-Fluoro-2,6-dimethyl-5-nitropyridine
Description
3-Fluoro-2,6-dimethyl-5-nitropyridine is a fluorinated pyridine derivative with a nitro group at position 5, fluorine at position 3, and methyl groups at positions 2 and 6. The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (methyl) groups, creating unique electronic and steric effects. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. The fluorine atom enhances lipophilicity and metabolic stability, while the nitro group offers reactivity for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution .
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-2,6-dimethyl-5-nitropyridine |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(8)3-7(10(11)12)5(2)9-4/h3H,1-2H3 |
InChI Key |
KKLKVCKZOWDCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 3-Fluoro-2,6-dimethyl-5-nitropyridine, often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. A common method includes the reaction of 3-bromo-2,6-dimethyl-5-nitropyridine with a fluorinating agent in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,6-dimethyl-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like DMF or DMSO at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-fluoro-2,6-dimethyl-5-aminopyridine.
Oxidation: Formation of 3-fluoro-2,6-dimethyl-5-nitropyridine-4-carboxylic acid.
Scientific Research Applications
3-Fluoro-2,6-dimethyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-Fluoro-2,6-dimethyl-5-nitropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
To contextualize the properties of 3-fluoro-2,6-dimethyl-5-nitropyridine, we compare it with structurally related compounds identified in the literature. Key differences in substituent positions, functional groups, and aromatic systems are analyzed.
Structural and Electronic Comparisons
Table 1: Structural Comparison of Selected Pyridine and Benzene Derivatives
Key Observations:
Electronic Effects: The nitro group in 3-fluoro-2,6-dimethyl-5-nitropyridine (position 5) deactivates the pyridine ring, making it less reactive toward electrophilic substitution compared to non-nitrated analogs. In contrast, the lactam group in 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one introduces additional electron-withdrawing effects, further reducing electron density .
Solubility and Acidity :
- 2,6-Dichloro-5-fluoronicotinic acid () exhibits higher water solubility due to its carboxylic acid group (pKa ~2.5), whereas the target compound’s nitro and methyl groups render it more lipophilic .
- The acetamide group in N-(2,6-difluoro-3-nitrophenyl)acetamide enhances solubility in polar aprotic solvents compared to the target compound .
Reactivity :
- The nitro group in the target compound can be reduced to an amine, a pathway shared with N-(2,6-difluoro-3-nitrophenyl)acetamide. However, the benzene-based analog may undergo faster reduction due to the absence of pyridine’s electron-deficient ring .
- Fluorine at position 3 in the target compound may direct electrophilic attacks to positions 4 or 6, whereas fluorine at position 5 in 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one alters regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
